3,3'-Dibromobisphenol A
CAS No.: 29426-78-6
Cat. No.: VC8096572
Molecular Formula: C15H14Br2O2
Molecular Weight: 386.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29426-78-6 |
---|---|
Molecular Formula | C15H14Br2O2 |
Molecular Weight | 386.08 g/mol |
IUPAC Name | 2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol |
Standard InChI | InChI=1S/C15H14Br2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 |
Standard InChI Key | CKNCVRMXCLUOJI-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br |
Canonical SMILES | CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3,3'-Dibromobisphenol A features a central isopropylidene bridge flanked by two phenolic rings, each substituted with a bromine atom at the meta position relative to the hydroxyl group (Figure 1). This substitution pattern distinguishes it from TBBPA, which bears bromine at both meta and para positions . The IUPAC name, 4,4'-(propane-2,2-diyl)bis(2-bromophenol), reflects this arrangement.
Table 1: Fundamental Chemical Properties of 3,3'-Dibromobisphenol A
Property | Value | Source |
---|---|---|
CAS Registry Number | 29426-78-6 | |
Molecular Formula | ||
Molar Mass | 386.08 g/mol | |
InChI Key | UQRJXZCGOTBQSA-UHFFFAOYSA-N | |
XLogP3 | 5.7 (Predicted) |
Spectroscopic and Computational Data
While experimental spectral data remain limited in public databases, computational models predict key characteristics:
-
LogP: 5.7, indicating high lipophilicity and potential for bioaccumulation .
-
Polar Surface Area: 40.5 Ų, suggesting moderate solubility in polar solvents .
-
Hydrogen Bond Donors/Acceptors: 2 donors and 2 acceptors, influencing intermolecular interactions .
Synthesis and Industrial Relevance
Production Methods
3,3'-DBBPA is synthesized via electrophilic bromination of bisphenol A under controlled conditions. Unlike TBBPA’s full bromination, selective meta-substitution requires precise stoichiometry and catalysts to prevent over-bromination. Industrial protocols remain proprietary, but laboratory-scale routes employ or systems in acetic acid .
Toxicological Profile and Health Implications
Compound | Endocrine Activity | Hepatotoxicity | Reproductive Effects |
---|---|---|---|
Bisphenol A (BPA) | Moderate | Low | Significant |
TBBPA | High | High | Severe |
3,3'-DBBPA (predicted) | Low-Moderate | Unknown | Limited Data |
Hepatotoxicity and Metabolic Effects
Although direct studies on 3,3'-DBBPA are scarce, research on TBBPA provides mechanistic insights:
-
Lipid Metabolism Dysregulation: TBBPA exposure at 57 nmol/kg alters hepatic triacylglycerol levels via PPARγ activation .
-
Oxidative Stress: Brominated phenols induce reactive oxygen species (ROS), damaging mitochondrial membranes .
Environmental Persistence and Ecotoxicology
Environmental Fate
-
Persistence: Predicted half-life >60 days in soil due to bromine’s electron-withdrawing effects .
-
Bioaccumulation: High logP values suggest biomagnification in aquatic food webs .
Ecotoxicological Impacts
-
Aquatic Organisms: TBBPA analogues impair amphibian liver function at 1 mg/L; 3,3'-DBBPA likely exhibits similar thresholds .
-
Microbial Degradation: Limited data, but Sphingomonas spp. show potential for debromination .
Regulatory Status and Alternatives
Emerging Alternatives
-
Phosphorus-Based Retardants: Non-halogenated options like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide).
-
Silicon-Containing Polymers: Inherently flame-resistant without halogen additives.
Research Gaps and Future Directions
-
Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) studies in mammalian models.
-
Chronic Exposure Effects: Longitudinal studies on endocrine and neurological endpoints.
-
Degradation Pathways: Advanced oxidation processes for environmental remediation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume